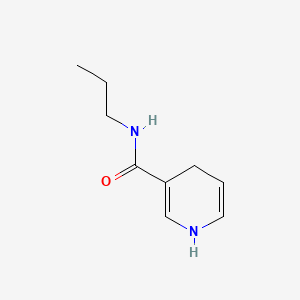
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is a chemical compound belonging to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a propyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- typically involves the reaction of nicotinic acid with propylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated pyridinecarboxamide derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A related compound with similar structural features but lacking the propyl group.
N-Methyl-4-pyridone-3-carboxamide: Another derivative of nicotinamide with a methyl group instead of a propyl group.
Nicotinic Acid: The parent compound from which 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is derived.
Uniqueness
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
35756-49-1 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
N-propyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h3,6-7,10H,2,4-5H2,1H3,(H,11,12) |
Clave InChI |
BQTQHRAYZMZOJO-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CNC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


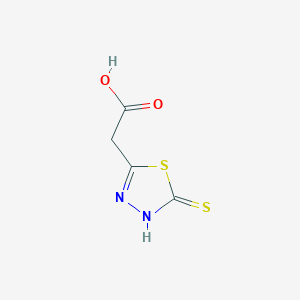
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
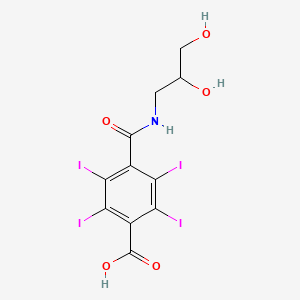
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
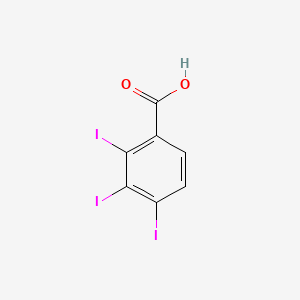
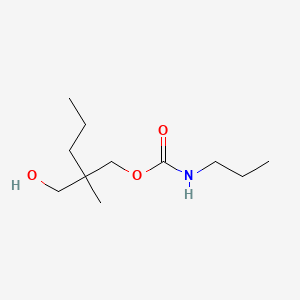
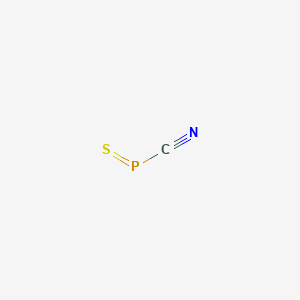
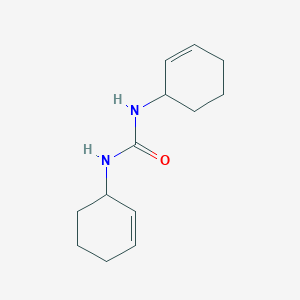
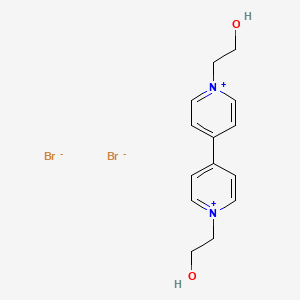
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)



